molecular formula C22H17FN4 B11441991 N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441991
M. Wt: 356.4 g/mol
InChI Key: LYBWTULJVLCHNZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an α-haloketone.

    Coupling Reactions: The final step involves coupling the indole and imidazo[1,2-a]pyridine intermediates with a 4-fluorophenyl group using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The indole and imidazo[1,2-a]pyridine moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine
  • N-(4-bromophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine
  • N-(4-methylphenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine

Uniqueness

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the fluorine atom in the phenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C22H17FN4

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(1H-indol-3-yl)-6-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H17FN4/c1-14-6-11-20-26-21(18-12-24-19-5-3-2-4-17(18)19)22(27(20)13-14)25-16-9-7-15(23)8-10-16/h2-13,24-25H,1H3

InChI Key

LYBWTULJVLCHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C=C1

Origin of Product

United States

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